molecular formula C14H10ClN3O4 B413937 N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide CAS No. 331240-40-5

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide

Cat. No.: B413937
CAS No.: 331240-40-5
M. Wt: 319.7g/mol
InChI Key: JSVSBECJGHAOEF-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further substituted with a chloro and a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain a benzamide group work by inhibiting certain enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. It’s always important to refer to the material safety data sheet (MSDS) for specific safety information .

Future Directions

The future research directions would likely involve exploring the potential uses of this compound, particularly in the field of medicinal chemistry. For example, compounds with similar structures have shown promise as potential anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide typically involves the reaction of 2-aminobenzamide with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: N-(2-carbamoylphenyl)-4-chloro-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-aminobenzoic acid and 4-chloro-3-nitroaniline.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-4-chlorobenzamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-(2-carbamoylphenyl)-3-nitrobenzamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    N-(2-carbamoylphenyl)-4-chloro-3-methylbenzamide: The presence of a methyl group instead of a nitro group can significantly alter its properties.

Uniqueness

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide is unique due to the combination of the carbamoyl, chloro, and nitro groups on the benzamide scaffold. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVSBECJGHAOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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